molecular formula C12H19N3O B2802638 4,5-Dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine CAS No. 2380167-22-4

4,5-Dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine

Cat. No.: B2802638
CAS No.: 2380167-22-4
M. Wt: 221.304
InChI Key: FNDHYKFFKZQSJF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes. This compound features a pyrimidine ring substituted with a piperidin-4-ylmethoxy group at the 6-position and methyl groups at the 4- and 5-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the condensation of appropriate precursors, such as amines and ketones, under acidic or basic conditions. The piperidin-4-ylmethoxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4,5-Dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the treatment of various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new products with specific properties.

Mechanism of Action

The mechanism by which 4,5-Dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 4,5-Dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine is structurally similar to other pyrimidine derivatives, such as 4,6-dimethylpyrimidine and 4-(piperidin-4-ylmethoxy)pyrimidine.

Uniqueness: What sets this compound apart from its counterparts is the presence of both methyl groups and the piperidin-4-ylmethoxy moiety. This combination of substituents imparts unique chemical and biological properties to the compound, making it suitable for specific applications.

Properties

IUPAC Name

4,5-dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-10(2)14-8-15-12(9)16-7-11-3-5-13-6-4-11/h8,11,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDHYKFFKZQSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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